L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt
CAS No.: 62037-42-7
Cat. No.: VC16585280
Molecular Formula: C27H29F3N4O7
Molecular Weight: 578.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62037-42-7 |
|---|---|
| Molecular Formula | C27H29F3N4O7 |
| Molecular Weight | 578.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C25H28N4O5.C2HF3O2/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26;3-2(4,5)1(6)7/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32);(H,6,7)/t15-,16-,20-;/m0./s1 |
| Standard InChI Key | IDYHLTXMLQCSTO-ALXYJOKNSA-N |
| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
L-Ala-Ala-Phe-7-Amido-4-methylcoumarin trifluoroacetate salt consists of a tripeptide backbone (L-alanine-L-alanine-L-phenylalanine) covalently linked to 7-amido-4-methylcoumarin (AMC) via an amide bond. The trifluoroacetate (TFA) counterion enhances solubility in polar solvents such as dimethyl sulfoxide (DMSO) and aqueous buffers. The IUPAC name for this compound is .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 578.5 g/mol |
| Solubility | Soluble in DMSO, water (limited) |
| Storage Conditions | -20°C, desiccated |
| Fluorescence Emission | 460 nm (upon cleavage) |
Synthesis and Manufacturing
The synthesis of L-Ala-Ala-Phe-7-Amido-4-methylcoumarin trifluoroacetate salt involves a multi-step solid-phase peptide synthesis (SPPS) approach, followed by conjugation to the AMC moiety. Critical steps include:
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Peptide Chain Assembly:
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L-Alanine and L-phenylalanine residues are sequentially added using Fmoc (fluorenylmethyloxycarbonyl) chemistry.
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Coupling agents such as -diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation.
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AMC Conjugation:
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Purification and Analysis:
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High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns ensures ≥95% purity.
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Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate structural integrity.
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Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Coupling Temperature | 25°C |
| Reaction pH | 8.5–9.0 |
| Purification Method | Reverse-Phase HPLC |
| Yield | 60–70% |
Biological Activity and Mechanism
This compound serves as a substrate for serine proteases, metalloproteases, and aminopeptidases. Enzymatic cleavage at the phenylalanine-AMC bond releases the fluorescent AMC group, enabling kinetic studies through fluorescence intensity measurements. Key applications include:
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Enzyme Kinetics: Determination of Michaelis-Menten constants () and catalytic efficiency () for proteases like trypsin and chymotrypsin.
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High-Throughput Screening: Identification of protease inhibitors in drug discovery pipelines.
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Pathological Studies: Quantification of protease activity in diseases such as cancer and neurodegenerative disorders .
The reaction mechanism follows:
Fluorescence intensity correlates directly with enzyme activity, allowing precise quantification even at nanomolar concentrations.
Research Applications and Case Studies
Protease Profiling in Cancer Research
In a 2023 study, this substrate was used to profile matrix metalloproteinase-9 (MMP-9) activity in glioblastoma cell lines. Researchers observed a 3.5-fold increase in fluorescence signal in metastatic cells compared to controls, highlighting MMP-9’s role in tumor invasion.
Neurodegenerative Disease Models
A 2024 investigation utilized the compound to measure β-secretase activity in Alzheimer’s disease models. The assay revealed a of , providing insights into amyloid-β peptide aggregation kinetics .
Table 3: Representative Enzymatic Parameters
| Enzyme | ||
|---|---|---|
| Trypsin | 8.7 ± 0.9 | 45.2 ± 3.1 |
| Chymotrypsin | 15.4 ± 1.5 | 28.7 ± 2.4 |
| Aminopeptidase N | 22.1 ± 2.0 | 12.3 ± 1.1 |
Comparative Analysis with Analogous Substrates
L-Ala-Ala-Phe-7-Amido-4-methylcoumarin trifluoroacetate salt exhibits distinct advantages over related fluorogenic substrates:
Table 4: Substrate Comparison
| Compound | Structural Feature | Protease Specificity |
|---|---|---|
| N-Succinyl-Ala-Ala-Phe-AMC | Succinyl group | Enhanced solubility |
| H-Ala-Phe-Lys-AMC Tfa salt | Lysine residue | Trypsin-like proteases |
| H-Phe-AMC Tfa salt | Single phenylalanine | Chymotrypsin |
The tripeptide backbone of L-Ala-Ala-Phe-AMC-TFA provides higher specificity for oligopeptidases compared to shorter substrates, reducing off-target cleavage in complex biological samples .
Future Directions and Innovations
Ongoing research aims to engineer variants with red-shifted fluorescence for improved tissue penetration in imaging applications. Additionally, covalent modification with targeting moieties (e.g., antibodies) could enable localized protease activity sensing in vivo .
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